4-Methoxypyrimidine-5-carbaldehyde
Overview
Description
4-Methoxypyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hydrogen-Bonded Frameworks and Electronic Structures
4-Methoxypyrimidine-5-carbaldehyde derivatives have been studied for their role in forming hydrogen-bonded frameworks. For instance, 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde exhibits polarized electronic structures and is linked into sheets by hydrogen bonds, contributing to a better understanding of molecular frameworks and electronic properties (Low et al., 2007).
Synthesis of Pyrido[2,3-d]pyrimidines
This compound is also instrumental in the synthesis of pyrido[2,3-d]pyrimidines. Research has shown that compounds like 2-Methoxy-4-amino-5-pyrimidinecarbaldehyde can be used as precursors in the synthesis of these and related chemical structures, expanding the repertoire of synthetic methods in organic chemistry (Perandones & Soto, 1998).
Thermal Rearrangement Studies
Studies on 4-Methoxypyrimidine derivatives, like 2(and 4)-Methoxy-5-phenylpyrimidine, have contributed to understanding their thermal rearrangement properties. This research is significant for organic chemistry, especially in the context of reaction mechanisms and molecular rearrangements (Brown & Lee, 1970).
Antimicrobial and Antioxidant Activities
Some derivatives of this compound, such as 4-aminopyrimidine-5-carbaldehyde, have been tested for antimicrobial and antioxidant activities. This opens up potential applications in pharmaceuticals and bioactive substances (Suresh et al., 2010).
Tautomerism and Solvent Interactions
Research on related compounds like 5-Fluoro-4-hydroxy-2-methoxypyrimidine has provided insights into the tautomerism of these molecules and how they interact with different solvents, contributing to a broader understanding of chemical behavior in various environments (Kheifets et al., 2006).
Synthesis of Expanded Porphyrins
The condensation of derivatives of this compound, like 4,6-dichloro-2-phenylpyrimidine-5-carbaldehyde, has enabled the synthesis of expanded porphyrins, a class of macrocyclic compounds with potential applications in materials science and catalysis (Maes et al., 2005).
Biomass-Derived Carbonyl Compound Reduction
Compounds like this compound are being investigated for their role in the efficient transfer hydrogenation of biomass-derived carbonyl compounds, which is crucial for sustainable chemistry and renewable energy applications (Figliolia et al., 2019).
Future Directions
Pyrimidines, including 4-Methoxypyrimidine-5-carbaldehyde, have significant potential in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Mode of Action
A related compound, 4-methoxy-2,2’-bipyrrole-5-carbaldehyde (mbc), has been shown to undergo phosphorylation of the aldehyde group to form an intermediate, pi-mbc . This process is catalyzed by enzymes such as RedH and PigC . The subsequent condensation between Pi-MBC and other compounds occurs in a nonenzymatic way . It’s possible that 4-Methoxypyrimidine-5-carbaldehyde may have a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
It’s worth noting that mbc, a related compound, is a common biosynthetic intermediate of pyrrole-containing natural products including prodigiosins and tambjamines .
Biochemical Analysis
Biochemical Properties
The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 4-Methoxypyrimidine-5-carbaldehyde vary with different dosages in animal models .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on how this compound is transported and distributed within cells and tissues .
Properties
IUPAC Name |
4-methoxypyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-5(3-9)2-7-4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPUGGPMHMCQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133731-61-0 | |
Record name | 4-methoxypyrimidine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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